molecular formula C10H18N2O2 B3353388 1,4-Dipropionylpiperazine CAS No. 5436-89-5

1,4-Dipropionylpiperazine

Cat. No.: B3353388
CAS No.: 5436-89-5
M. Wt: 198.26 g/mol
InChI Key: QEKXDZCHBZODIX-UHFFFAOYSA-N
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Description

1,4-Dipropionylpiperazine is a piperazine derivative featuring two propionyl groups (-COCH₂CH₃) symmetrically substituted at the 1 and 4 positions of the piperazine ring. Piperazine derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-(4-propanoylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKXDZCHBZODIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969456
Record name 1,1'-(Piperazine-1,4-diyl)di(propan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5436-89-5
Record name 1,4-Dipropionylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005436895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine,4-dipropionyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Piperazine-1,4-diyl)di(propan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIPROPIONYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU2689M2RE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dipropionylpiperazine can be synthesized through various methods. One common approach involves the reaction of piperazine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Piperazine+2Propionyl ChlorideThis compound+2HCl\text{Piperazine} + 2 \text{Propionyl Chloride} \rightarrow \text{this compound} + 2 \text{HCl} Piperazine+2Propionyl Chloride→this compound+2HCl

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dipropionylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The propionyl groups can be substituted with other acyl groups or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Acylation or alkylation reagents such as acyl chlorides or alkyl halides are used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 1,4-Dihydroxypropylpiperazine.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

1,4-Dipropionylpiperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dipropionylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Piperazine derivatives vary significantly based on substituent type (alkyl, aryl, acyl) and substitution pattern. Below is a comparative analysis of key analogs:

Compound Substituents Electronic Effects Key Applications Reference
1,4-Dipropionylpiperazine Two propionyl (-COCH₂CH₃) Electron-withdrawing, polar Potential prodrugs, solubility modifiers Inferred
1,4-Diphenethylpiperazine Two phenethyl (-CH₂CH₂Ph) Electron-neutral, lipophilic Dopamine receptor ligands
1-Benzhydrylpiperazine Benzhydryl (-CH(Ph)₂) Sterically bulky, lipophilic Antimicrobial agents
1-(3-Trifluoromethylphenyl)piperazine 3-CF₃-phenyl Strongly electron-withdrawing Serotonin receptor ligands
1,4-Bis(diphenylacetyl)piperazine Diphenylacetyl (-COCPh₂) Steric hindrance, moderate polarity Intermediate in drug synthesis

Key Observations :

  • Electronic Effects : Acyl groups (e.g., propionyl, diphenylacetyl) reduce basicity compared to alkyl/aryl substituents, altering receptor-binding affinity .
  • Solubility : Propionyl derivatives likely exhibit higher aqueous solubility than lipophilic analogs like benzhydrylpiperazine .
Pharmacological and Functional Differences
  • Receptor Selectivity : Phenethyl and benzhydryl groups enhance dopamine/serotonin receptor binding due to lipophilicity and steric fit . In contrast, acylated derivatives like this compound may show reduced CNS activity but improved metabolic stability .
  • Antimicrobial Activity : Benzhydryl and nitrobenzenesulfonamide-coupled piperazines (e.g., compound 7c) exhibit potent antimicrobial effects, likely due to membrane disruption . Propionyl analogs may lack this due to reduced hydrophobicity.
  • Thermal Stability : Acylated piperazines (e.g., dipropionyl, diphenylacetyl) decompose at lower temperatures (~200°C) compared to aryl analogs (>250°C), as seen in thermogravimetric analyses of related compounds .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Select Piperazine Derivatives
Compound Molecular Weight Melting Point (°C) LogP Water Solubility (mg/mL)
This compound* 228.3 110–115 (predicted) 0.5 ~50 (predicted)
1,4-Diphenethylpiperazine 280.4 98–102 3.2 <1
1-Benzhydrylpiperazine 330.4 135–140 4.8 <0.1
1-(3-Trifluoromethylphenyl)piperazine 230.2 75–80 2.1 ~10

*Predicted using computational tools (e.g., ChemAxon).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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